molecular formula C8H7NO6 B1359824 Methyl 2,4-dihydroxy-3-nitrobenzoate CAS No. 956105-56-9

Methyl 2,4-dihydroxy-3-nitrobenzoate

Cat. No.: B1359824
CAS No.: 956105-56-9
M. Wt: 213.14 g/mol
InChI Key: MGISJTNDNGBQKQ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-3-nitrobenzoate is a benzoic acid derivative characterized by a methyl ester group, hydroxyl groups at positions 2 and 4, and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₈H₇NO₆, with a molecular weight of 213.14 g/mol. The compound’s structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and nitro groups, and increased lipophilicity from the methyl ester compared to its carboxylic acid analogs.

Properties

CAS No.

956105-56-9

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 2,4-dihydroxy-3-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,10-11H,1H3

InChI Key

MGISJTNDNGBQKQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2,4-dihydroxy-3-nitrobenzoate and its closest analogs, as identified in chemical databases and synthesis studies ():

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Properties
This compound - C₈H₇NO₆ 213.14 2-OH, 4-OH, 3-NO₂, COOCH₃ Hydroxyl, nitro, methyl ester High polarity, acidic hydroxyl groups
2,4-Dihydroxy-5-nitrobenzoic acid 13722-96-8 C₇H₅NO₆ 199.12 2-OH, 4-OH, 5-NO₂, COOH Hydroxyl, nitro, carboxylic acid Higher water solubility, strong acidity
Methyl 2-hydroxy-6-nitrobenzoate 1261504-50-0 C₈H₇NO₅ 197.14 2-OH, 6-NO₂, COOCH₃ Hydroxyl, nitro, methyl ester Reduced acidity (isolated hydroxyl)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate 91983-31-2 C₈H₆BrNO₅ 276.04 2-OH, 3-NO₂, 5-Br, COOCH₃ Hydroxyl, nitro, bromine, methyl ester Heavy atom effect, potential halogen bonding
Methyl 2-methoxy-6-nitrobenzoate 77901-52-1 C₉H₉NO₅ 211.17 2-OCH₃, 6-NO₂, COOCH₃ Methoxy, nitro, methyl ester Lower acidity, increased stability

Structural and Functional Differences

Substituent Positions and Electronic Effects
  • Nitro Group Position : The nitro group at position 3 in the target compound exerts a strong electron-withdrawing effect on adjacent hydroxyl groups, increasing their acidity compared to analogs like Methyl 2-hydroxy-6-nitrobenzoate (nitro at position 6) .
  • Methoxy vs.
Functional Group Impact
  • Carboxylic Acid vs. Methyl Ester : 2,4-Dihydroxy-5-nitrobenzoic acid (CAS 13722-96-8) lacks the methyl ester, resulting in higher water solubility and stronger acidity (pKa ~2.5–3.0) compared to the target compound .
  • Bromine Substitution : Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS 91983-31-2) introduces bromine at position 5, increasing molecular weight by ~30% and enabling halogen-bonding interactions in supramolecular chemistry .

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